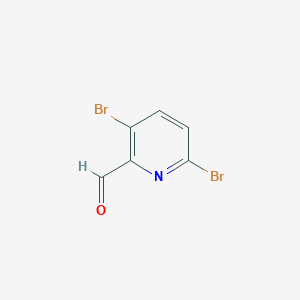

3,6-Dibromopyridine-2-carboxaldehyde

Übersicht

Beschreibung

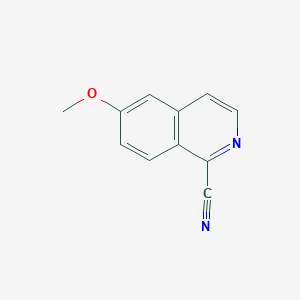

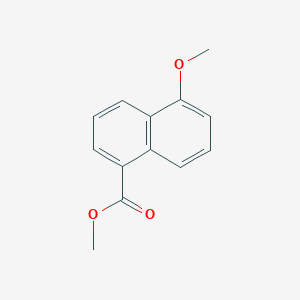

3,6-Dibromopyridine-2-carboxaldehyde is a chemical compound with the molecular formula C6H3Br2NO. It has a molecular weight of 264.9 g/mol . It is a solid substance and is typically stored in a refrigerator .

Physical and Chemical Properties Analysis

This compound is a solid substance . It is typically stored in a refrigerator . Other physical and chemical properties such as melting point, boiling point, density, refractive index, and flash point are not available in the search results .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology

Compounds similar to 3,6-Dibromopyridine-2-carboxaldehyde, particularly those with brominated and pyridine functionalities, often play crucial roles in supramolecular chemistry. They can serve as building blocks for nanometer-sized structures stabilized by hydrogen bonding and other non-covalent interactions. Such structures have potential applications ranging from nanotechnology to polymer processing and biomedical applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Environmental Remediation

Derivatives of pyridine, including brominated compounds, have been explored for their utility in environmental remediation, particularly in the degradation of organic pollutants. The presence of functional groups such as bromine can enhance the efficiency of redox mediators and enzymes in breaking down recalcitrant compounds found in industrial wastewater (Maroof Husain & Q. Husain, 2007).

Advanced Material Synthesis

The structural features of this compound suggest its potential utility in synthesizing advanced materials. Heterocyclic compounds with halogen substitutions are integral to developing polymers with high thermal stability and specific optical properties, derived from their rigid, chiral nature. Such materials are valuable for various applications, including biodegradable polymers and high-performance plastics (F. Fenouillot, A. Rousseau, et al., 2010).

Drug Discovery and Biomedical Research

In the realm of drug discovery and biomedical research, the brominated pyridine structure is a common feature in molecules of interest due to its ability to interact with biological targets. Compounds with similar structural motifs have been investigated for their pharmacological activities, including antitumor, antibacterial, and antifungal properties. The functional groups present in such compounds can be strategically modified to enhance their biological activity and specificity (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Catalysis and Chemical Synthesis

The bromine atoms in this compound could facilitate its role as an intermediate in catalytic processes, including coupling reactions and the synthesis of complex organic molecules. Brominated heterocycles are often used in organic synthesis due to their reactivity, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds (T. Irrgang & R. Kempe, 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Eigenschaften

IUPAC Name |

3,6-dibromopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCZLYPDOYEWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile](/img/structure/B6322849.png)

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)